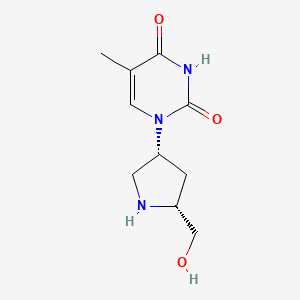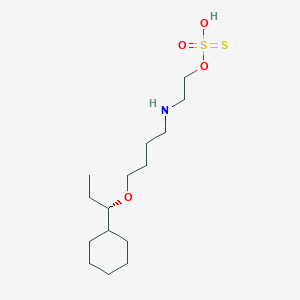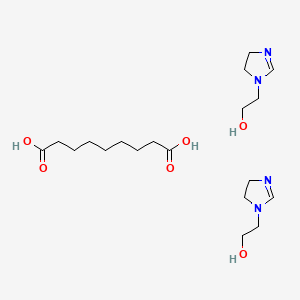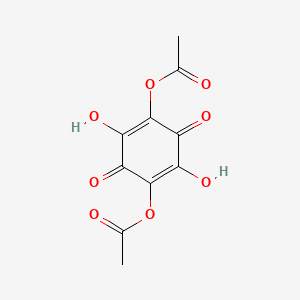
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate is an organic compound known for its unique chemical structure and reactivity. This compound features a cyclohexa-1,4-diene core with two hydroxyl groups and two keto groups, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate typically involves the acetylation of 2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high-quality output.
化学反应分析
Types of Reactions
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s reactivity.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
科学研究应用
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate exerts its effects involves interactions with various molecular targets. The hydroxyl and keto groups enable the compound to participate in hydrogen bonding and electron transfer processes, influencing biochemical pathways and enzyme activities.
相似化合物的比较
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the acetate groups.
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene: The parent compound without acetylation.
1,4-Dihydroxy-2,5-dimethoxybenzene: Features methoxy groups instead of acetates.
Uniqueness
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate is unique due to its acetylated hydroxyl groups, which enhance its solubility and reactivity compared to its non-acetylated counterparts. This modification allows for more diverse applications and improved performance in various chemical reactions.
属性
CAS 编号 |
20129-59-3 |
|---|---|
分子式 |
C10H8O8 |
分子量 |
256.17 g/mol |
IUPAC 名称 |
(4-acetyloxy-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H8O8/c1-3(11)17-9-5(13)7(15)10(18-4(2)12)8(16)6(9)14/h13,16H,1-2H3 |
InChI 键 |
REECMDYNMZHBHM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C(=O)C(=C(C1=O)O)OC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


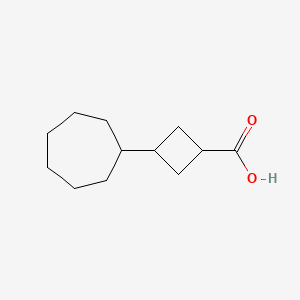
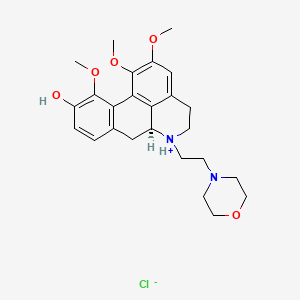
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
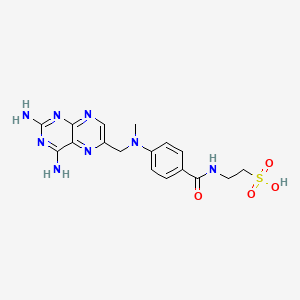

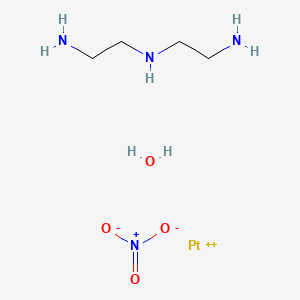

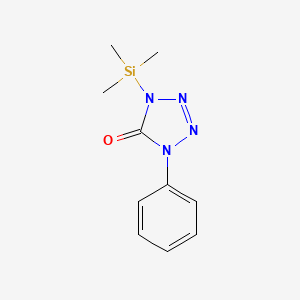
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
